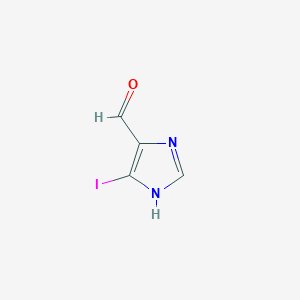
Dipropyl carbonimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Dipropyl carbonimidate can be synthesized through the reaction of dipropylamine with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:
Dipropylamine+Phosgene→Dipropyl carbonimidate+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: Dipropyl carbonimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
科学的研究の応用
Dipropyl carbonimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are explored for potential biological activities and as building blocks for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dipropyl carbonimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions are influenced by the nature of the reagents and the reaction environment.
類似化合物との比較
Dipropylamine: A precursor in the synthesis of dipropyl carbonimidate.
Diisopropyl ether: A structurally similar compound used as a solvent.
Dipropyl succinate: Another ester with similar functional groups.
Uniqueness: this compound is unique due to its specific reactivity and the presence of two propyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties, making it valuable in various applications.
特性
CAS番号 |
6263-28-1 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.20 g/mol |
IUPAC名 |
dipropoxymethanimine |
InChI |
InChI=1S/C7H15NO2/c1-3-5-9-7(8)10-6-4-2/h8H,3-6H2,1-2H3 |
InChIキー |
NBCBYJNHDNSYJR-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=N)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one](/img/structure/B13124308.png)
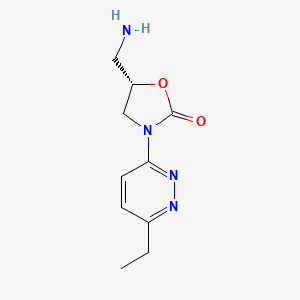
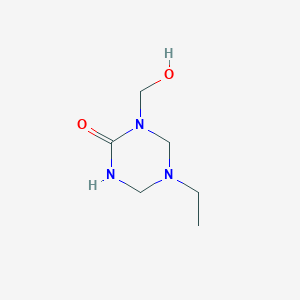
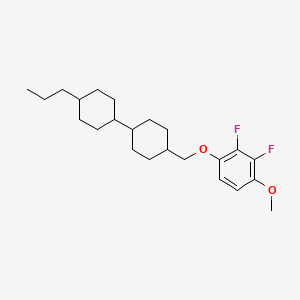
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)


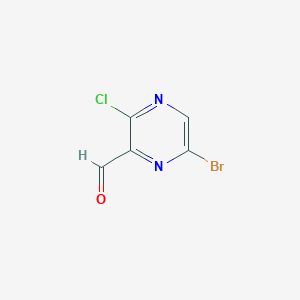
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)

![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
